

physical properties of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromo-1-chloroethane

Cat. No.: B1216575

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An In-depth Technical Guide on the Physical Properties of **1,2-Dibromo-1-chloroethane**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of **1,2-Dibromo-1-chloroethane** (CAS No: 598-20-9). The information is compiled from various chemical databases and literature sources to serve as a foundational guide for professionals in research and development.

Compound Identification

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon.^[1] Its structure consists of a two-carbon ethane backbone substituted with two bromine atoms and one chlorine atom.

- IUPAC Name: **1,2-dibromo-1-chloroethane**^{[2][3]}
- Molecular Formula: $C_2H_3Br_2Cl$ ^{[3][4][5]}
- InChIKey: DVTKTUMRXCKEEG-UHFFFAOYSA-N^{[3][6]}

Quantitative Physical Properties

The physical characteristics of **1,2-Dibromo-1-chloroethane** are summarized in the table below. These properties are critical for its application in organic synthesis and for understanding its environmental and physiological behavior.

Property	Value	Units	Source(s)
Molecular Weight	222.31	g/mol	[6]
222.304	g/mol	[4]	
222.306	g/mol	[3]	
Density	2.268	g/cm ³	[6]
2.23	g/cm ³	[7]	
Boiling Point	163	°C	[6]
158.8	°C (at 760 mmHg)	[7]	
Refractive Index	1.546	(at 20°C)	[7]
Flash Point	51.5	°C	[7]

Qualitative Physical Properties

- State: At room temperature, **1,2-Dibromo-1-chloroethane** is a liquid.
- Appearance: Like many pure alkyl halides, it is expected to be a colorless liquid.[\[8\]](#)[\[9\]](#) However, it is important to note that alkyl bromides can develop color upon exposure to light due to slow decomposition and the formation of diatomic bromine (Br₂).[\[8\]](#)[\[9\]](#)
- Odor: Many volatile halogenated compounds are known to have a sweet odor.[\[8\]](#)[\[10\]](#)
- Solubility: As a haloalkane, **1,2-Dibromo-1-chloroethane** is expected to be sparingly soluble in water.[\[10\]](#)[\[11\]](#) This is because the energy required to overcome the attraction between the haloalkane molecules and break the hydrogen bonds in water is not sufficiently compensated by the new, weaker attractions formed between the haloalkane and water molecules.[\[10\]](#) It is generally soluble in common organic solvents such as alcohols, ethers, and benzene.[\[12\]](#)[\[13\]](#)

Experimental Protocols for Property Determination

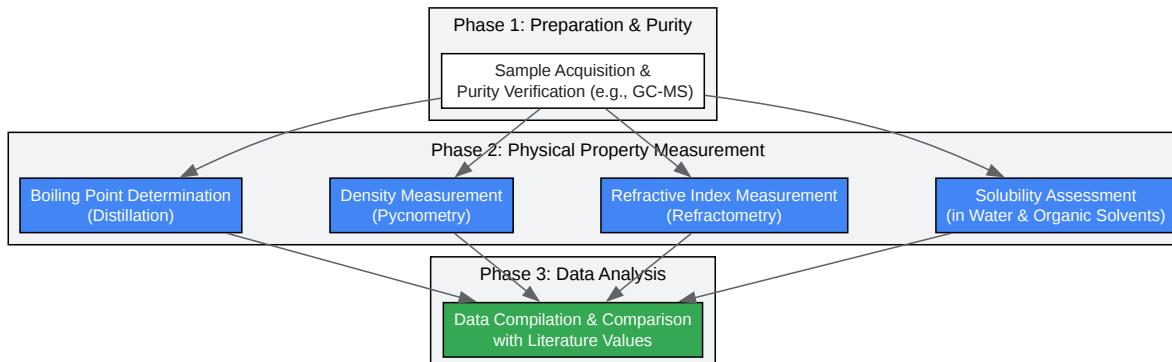
While specific experimental documentation for this compound is not detailed in the provided search results, the following are standard methodologies for determining the key physical

properties of haloalkanes.

1. Boiling Point Determination: The boiling point is determined using distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.[\[8\]](#)[\[10\]](#) For accuracy, the pressure (typically atmospheric pressure, 760 mmHg) is recorded alongside the temperature.
2. Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a precise, known volume of the substance is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.
3. Refractive Index Measurement: The refractive index is measured using a refractometer, commonly an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. This measurement is temperature-dependent and is usually performed at 20°C.
4. Solubility Assessment: Solubility is determined by adding measured amounts of **1,2-Dibromo-1-chloroethane** to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the point at which no more solute dissolves (saturation) is observed. This can be done qualitatively (observing miscibility) or quantitatively to determine the concentration at saturation.[\[10\]](#)

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like **1,2-Dibromo-1-chloroethane**.



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Caption: Workflow for characterizing the physical properties of **1,2-Dibromo-1-chloroethane**.

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- To cite this document: BenchChem. [physical properties of 1,2-Dibromo-1-chloroethane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216575#physical-properties-of-1-2-dibromo-1-chloroethane]

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